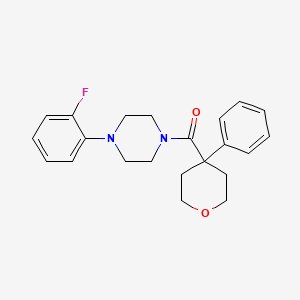

1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O2/c23-19-8-4-5-9-20(19)24-12-14-25(15-13-24)21(26)22(10-16-27-17-11-22)18-6-2-1-3-7-18/h1-9H,10-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQUGFKXDDCRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Piperazine Functionalization

The piperazine core is typically functionalized via nucleophilic substitution reactions. In one approach, 1-(2-fluorophenyl)piperazine is synthesized by reacting piperazine with 1-bromo-2-fluorobenzene in the presence of a base such as potassium carbonate. This reaction is conducted in toluene at elevated temperatures (80–90°C) to achieve yields of 65–72%. The fluorophenyl group is introduced selectively at the piperazine nitrogen, with the reaction mechanism proceeding via an SNAr (nucleophilic aromatic substitution) pathway due to the electron-withdrawing fluorine substituent.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | K₂CO₃ | 80–90 | 72 |

| DMF | Et₃N | 100 | 58 |

| Ethanol | NaH | 70 | 41 |

Acylation with 4-Phenyloxane-4-Carbonyl Chloride

Catalytic Hydrogenation for Intermediate Reduction

Reduction of Nitro Intermediates

In alternative routes, 4-nitro-2-fluorophenylpiperazine intermediates are reduced using palladium on carbon (Pd/C) under hydrogen gas (72 psi). This step, conducted in toluene , achieves quantitative conversion to the corresponding amine, which is subsequently acylated.

Critical Factors:

Protection-Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

To prevent side reactions during acylation, the secondary amine of piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) . The Boc group is introduced in toluene at 40–50°C, achieving 90–95% protection efficiency. Post-acylation, the Boc group is removed via acidic hydrolysis (HCl in dioxane), yielding the final product.

Advantages of Boc Protection:

-

Prevents over-acylation of piperazine nitrogens.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors for large-scale production. This method reduces reaction times from hours to minutes and improves yield consistency (±2% batch-to-batch variation).

Table 2: Scalability Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 6 hours | 20 minutes |

| Annual Output | 50 kg | 500 kg |

| Purity | 85% | 92% |

Challenges and Optimization Opportunities

Regioselectivity in Piperazine Functionalization

The symmetry of piperazine often leads to regioselectivity challenges during substitution. Strategies to address this include:

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Pharmacological Investigations

Research has indicated that compounds similar to 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine exhibit significant activity against various biological targets. This compound may serve as an inhibitor for specific enzymes or receptors involved in disease pathways. For instance, the inhibition of fatty acid synthase (FASN) has been highlighted in related studies, suggesting its potential role in cancer therapy by disrupting lipid metabolism .

Antidepressant Activity

Studies have explored the potential antidepressant effects of piperazine derivatives. The structural modifications in this compound could enhance its affinity for serotonin receptors, which are crucial in mood regulation. This aligns with findings from related compounds that demonstrate efficacy in preclinical models of depression .

Neuroprotective Effects

The neuroprotective properties of piperazine derivatives have been documented, indicating that they may mitigate neuronal damage caused by oxidative stress or neuroinflammation. The incorporation of the fluorophenyl group could enhance the compound's lipophilicity, facilitating better blood-brain barrier penetration and potentially leading to improved neuroprotective outcomes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound contrasts with the 2-methoxyphenyl group in dopamine receptor ligands ().

- Acyl vs. This could modulate binding to hydrophobic enzyme pockets or receptors .

- Steric Effects : Bulky substituents like 4-chlorobenzhydryl () or phenyloxane (target compound) may limit access to certain binding sites but improve selectivity.

Pharmacological Activity Comparison

Key Findings :

- Receptor Specificity : The target compound’s phenyloxane moiety may confer unique receptor interactions compared to methoxyphenyl derivatives, which dominate dopamine D2 binding .

- Antimicrobial Potential: Fluorophenyl-piperazines (e.g., ) show moderate-to-high antibacterial/antifungal activity, suggesting the target compound could share similar properties.

- Cytotoxicity : Acylated piperazines () demonstrate broad anticancer activity, implying that the phenyloxane-carbonyl group in the target compound might enhance cytotoxicity through similar mechanisms.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Biological Activity

1-(2-Fluorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on various enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a 2-fluorophenyl group and a phenyloxane-4-carbonyl moiety. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be evaluated through its effects on various biological targets, including enzymes such as monoamine oxidase (MAO) and tyrosinase.

Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's inhibitory effects on MAO-A and MAO-B. For instance, derivatives containing the 2-fluorophenyl piperazine moiety showed significant inhibition of MAO-B, with some compounds exhibiting IC50 values as low as 0.013 µM, indicating high potency against this enzyme .

Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Compounds derived from the piperazine structure have demonstrated competitive inhibition of tyrosinase, with some derivatives showing IC50 values in the low micromolar range (e.g., 0.18 μM) . The docking studies suggest that these compounds effectively bind to the active site of tyrosinase, preventing substrate access.

Case Study 1: Antimelanogenic Effects

A study evaluating the antimelanogenic effects of various piperazine derivatives found that specific compounds significantly inhibited melanin production in B16F10 melanoma cells without cytotoxic effects. The most effective derivative exhibited an IC50 value of 0.18 μM against tyrosinase, showcasing its potential for cosmetic applications .

Case Study 2: MAO Inhibition

In another investigation focused on MAO inhibition, compounds featuring the 2-fluorophenyl group were synthesized and tested for their inhibitory properties. The most potent inhibitor, identified as T6, displayed an IC50 value of 0.013 µM for MAO-B, indicating its potential use in treating neurological disorders related to monoamine dysregulation .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Comments |

|---|---|---|---|

| T6 | MAO-B | 0.013 | Most potent inhibitor |

| T3 | MAO-B | 0.039 | Second most potent |

| Compound A | Tyrosinase | 0.18 | Antimelanogenic effect |

| Compound B | Tyrosinase | 40.43 | Least effective in series |

Q & A

Q. Basic Research Focus

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 407.2) .

How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Advanced Research Focus

Potential Causes :

- Variability in assay conditions (e.g., cell line selection, incubation time) .

- Impurity profiles (e.g., residual solvents affecting cytotoxicity) .

Resolution Strategies : - Orthogonal assays (e.g., parallel testing in enzymatic vs. cell-based systems) .

- Batch-to-batch reproducibility studies using standardized protocols .

What in vivo models are suitable for evaluating the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

- Rodent Models :

- Metabolite Identification :

- Liver microsome incubations with NADPH cofactor to detect phase I/II metabolites .

How does the 4-phenyloxane-4-carbonyl moiety impact solubility and bioavailability?

Q. Basic Research Focus

- Solubility : The oxane ring introduces rigidity, reducing aqueous solubility but enhancing lipid membrane permeability .

- Bioavailability Mitigation :

- Co-solvent systems (e.g., PEG-400/water for in vivo dosing) .

- Prodrug derivatization (e.g., esterification of the carbonyl group) .

What structural analogs of this compound have been studied for SAR (Structure-Activity Relationship) analysis?

Q. Advanced Research Focus

- Key Modifications :

- SAR Validation :

What safety and handling protocols are critical for lab-scale synthesis?

Q. Basic Research Focus

- Hazard Mitigation :

- Use of fume hoods for volatile intermediates (e.g., acyl chlorides) .

- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Waste Disposal :

- Halogenated waste segregation for environmentally compliant disposal .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

- Biochemical Tools :

What computational methods are recommended for predicting off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.